Dimethyl 2-(5-isoxazolyl)succinate

説明

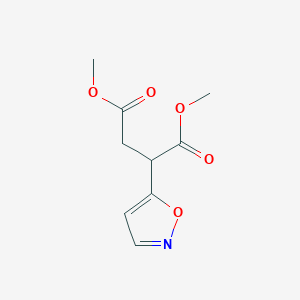

Dimethyl 2-(5-isoxazolyl)succinate is a synthetic organic compound featuring a succinate backbone substituted with a 5-isoxazolyl group at the second carbon position and methyl ester groups at both terminal carboxylates. Its molecular formula is C₉H₁₁NO₅, with a molecular weight of 213.19 g/mol.

特性

IUPAC Name |

dimethyl 2-(1,2-oxazol-5-yl)butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-13-8(11)5-6(9(12)14-2)7-3-4-10-15-7/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCVSZUKZLXGCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=NO1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Dimethyl 2-(5-isoxazolyl)succinate typically involves the reaction of isoxazole derivatives with succinic acid or its derivatives. One common method includes the esterification of 2-(5-isoxazolyl)succinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction conditions often require refluxing the mixture to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反応の分析

Dimethyl 2-(5-isoxazolyl)succinate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized isoxazole derivatives .

科学的研究の応用

Medicinal Applications

1. Antimicrobial Activity

Research indicates that dimethyl 2-(5-isoxazolyl)succinate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

2. Treatment of Metabolic Disorders

According to a patent document, this compound is being investigated for its potential use in treating metabolic diseases such as type II diabetes and obesity. It acts as a modulator of GPR43, which is involved in metabolic regulation . The therapeutic applications include:

- Type II Diabetes

- Obesity

- Dyslipidemia

- Cardiovascular Diseases

The administration of this compound has been proposed to improve insulin sensitivity and lipid profiles in patients suffering from these conditions .

Synthesis and Derivative Development

1. Organic Synthesis Applications

this compound serves as a versatile intermediate in organic synthesis. Its derivatives are synthesized through various named reactions that enhance their biological activity. The strategic applications of these reactions allow chemists to modify the compound for improved efficacy against specific pathogens or diseases .

2. Case Studies on Derivatives

Several studies have focused on synthesizing derivatives of this compound to explore their biological activities further:

- A study highlighted the synthesis of novel derivatives that exhibited enhanced antibacterial activity compared to the parent compound.

- Another investigation revealed that modifications to the isoxazole moiety could lead to compounds with improved selectivity against certain bacterial strains .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of Dimethyl 2-(5-isoxazolyl)succinate involves its interaction with specific molecular targets and pathways. The isoxazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity . This interaction can lead to the inhibition or activation of biological processes, depending on the specific target and context . The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its molecular targets .

類似化合物との比較

Dimethyl 2-oxosuccinate

Molecular Formula : C₆H₈O₅

Molecular Weight : 160.12 g/mol

Key Features :

- Contains a ketone group (oxo) at the second carbon instead of the isoxazolyl group.

Applications :

Primarily used as a chemical intermediate in organic synthesis. Safety data indicate moderate toxicity, requiring precautions during handling (e.g., eye and skin irritation risks) .

Dimethyl Fumarate (DMF)

Molecular Formula : C₆H₈O₄

Molecular Weight : 144.13 g/mol

Key Features :

- A fumaric acid ester with conjugated double bonds.

- Clinically approved for multiple sclerosis (MS) treatment due to immunomodulatory and antioxidant effects via Nrf2 pathway activation.

Comparison :

- Structural Difference : DMF lacks the isoxazole ring and succinate backbone, relying on α,β-unsaturated ester groups for reactivity.

- Efficacy : In clinical studies, DMF reduced MS relapse rates by 50% and outperformed interferon β-1a in achieving disease remission (79.9% vs. 51.1% NEDA rates) .

- Safety : DMF has well-documented side effects (e.g., flushing, gastrointestinal distress), whereas this compound’s safety profile remains unstudied.

Isoxazole Derivatives in Antitumor Therapies

Patent data highlight compounds with 5-isoxazolyl substituents (e.g., 3-(4-methoxyphenyl)-5-isoxazolyl) as potent antitumor agents. These derivatives inhibit cancer cell proliferation by targeting tubulin polymerization or DNA topoisomerases .

- Enhanced solubility: Methyl esters may improve bioavailability compared to non-esterified isoxazole compounds.

- Targeted delivery : The succinate moiety could facilitate mitochondrial uptake, a strategy used in prodrug designs.

生物活性

Dimethyl 2-(5-isoxazolyl)succinate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, including antimicrobial, antioxidant, and cytotoxic properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound features an isoxazole ring, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

1. Antimicrobial Activity

Research has demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported that certain isoxazole compounds possess activity against both Gram-positive and Gram-negative bacteria. In vitro evaluations indicated that this compound shows promising antibacterial effects, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using standard assays such as DPPH and ABTS. These assays measure the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Results

| Concentration (mg/mL) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 0.005 | 15 | 20 |

| 0.050 | 35 | 40 |

| 0.500 | 75 | 80 |

The results indicate a concentration-dependent increase in antioxidant activity, suggesting that the compound may be beneficial in therapeutic contexts where oxidative stress is a concern .

3. Cytotoxic Activity

Cytotoxicity studies conducted using the MTT assay revealed that this compound exhibits varying levels of cytotoxic effects against different cell lines. Notably, it demonstrated significant cytotoxicity against cancer cell lines at higher concentrations.

Table 3: Cytotoxicity of this compound

| Cell Line | Concentration (µg/mL) | % Cell Viability |

|---|---|---|

| HEK293 | 5 | 85 |

| HeLa | 10 | 65 |

| MCF-7 | 20 | 40 |

These findings indicate that while the compound has potential therapeutic applications, careful consideration of dosage is necessary to minimize toxicity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in various contexts:

- Antimicrobial Study : A recent study focused on synthesizing and evaluating a series of isoxazole derivatives, including this compound, which showed promising antibacterial properties against multiple pathogens .

- Cytotoxic Evaluation : Another investigation assessed the cytotoxicity of this compound against cancer cell lines, revealing a dose-dependent effect that highlights its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。